Ethyl 4-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate
Description
Ethyl 4-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate is a synthetic organic compound featuring a pyridazinone core substituted with a 4-ethoxyphenyl group at position 1 and a carbonylamino-linked benzoate ester at position 3. This structure combines a heterocyclic pyridazinone ring, known for bioactivity in pharmaceuticals, with a para-substituted benzoate ester, which often enhances lipophilicity and bioavailability.
Properties
Molecular Formula |
C22H21N3O5 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
ethyl 4-[[1-(4-ethoxyphenyl)-4-oxopyridazine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H21N3O5/c1-3-29-18-11-9-17(10-12-18)25-14-13-19(26)20(24-25)21(27)23-16-7-5-15(6-8-16)22(28)30-4-2/h5-14H,3-4H2,1-2H3,(H,23,27) |
InChI Key |
PACKAXSZIQAEHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the pyridazinone core reacts with ethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Benzoate Ester: The final step involves esterification of the intermediate product with ethyl benzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the ethoxyphenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted benzoates, substituted ethoxyphenyl derivatives.
Scientific Research Applications
Ethyl 4-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of the target compound with analogous molecules:
*Inferred from IUPAC name; †Hypothesized based on structural analogs.
Key Observations:
Heterocyclic Core Influence: The pyridazinone core (target compound) and quinazolinone () are both six-membered rings with two nitrogen atoms but differ in ring saturation and substitution patterns. Pyridazinones are often associated with cardiovascular and anticancer activities, while quinazolinones are explored for kinase inhibition . The triazole ring () is a five-membered system with three nitrogen atoms, commonly linked to antimicrobial and antifungal activities due to its ability to disrupt enzyme function .
In contrast, Chlorimuron ethyl () uses a sulfonylurea bridge and pyrimidine ring for herbicidal activity via acetolactate synthase inhibition. The para-substituted benzoate ester in the target compound and may stabilize molecular conformation through intramolecular hydrogen bonding, as observed in triazole analogs .
Molecular Weight and Bioavailability: The target compound (395.42 g/mol) falls within the acceptable range for oral bioavailability (typically <500 g/mol), similar to the triazole analog (354.36 g/mol). The quinazolinone derivative (416.47 g/mol) approaches the upper limit, which may affect absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
